molecular formula C40H58N6O7 B12398308 Parl-IN-1

Parl-IN-1

Cat. No.: B12398308
M. Wt: 734.9 g/mol
InChI Key: XPDHSQVWDFUFJX-XJGOSSIYSA-N
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Description

Parl-IN-1 is a potent inhibitor of the mitochondrial rhomboid protease PARL (presenilin-associated rhomboid-like protein). It has an IC50 value of 28 nM, indicating its high efficacy in inhibiting PARL. This compound is known for its role in activating the PINK1/Parkin pathway, which is crucial for mitophagy, a process that helps maintain mitochondrial quality by removing damaged mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parl-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving ketoamide intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Parl-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include:

Mechanism of Action

Parl-IN-1 exerts its effects by inhibiting the mitochondrial rhomboid protease PARL. This inhibition leads to the activation of the PINK1/Parkin pathway, which is essential for mitophagy. The molecular targets of this compound include PARL and PINK1. By stabilizing PINK1, this compound triggers its alternative cleavage and trafficking, leading to the activation of the PINK1/Parkin pathway and promoting the removal of damaged mitochondria .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Parl-IN-1 include:

Uniqueness

This compound is unique due to its high potency (IC50 value of 28 nM) and its specific role in activating the PINK1/Parkin pathway. This makes it a valuable tool for studying mitophagy and developing potential therapies for diseases involving mitochondrial dysfunction .

Properties

Molecular Formula

C40H58N6O7

Molecular Weight

734.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-3,4-dioxo-5-(4-phenylbutylamino)pentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C40H58N6O7/c1-25(2)22-32(38(51)43-27(5)36(49)34(48)24-41-21-15-14-18-30-16-10-8-11-17-30)44-39(52)33(23-31-19-12-9-13-20-31)45-40(53)35(26(3)4)46-37(50)28(6)42-29(7)47/h8-13,16-17,19-20,25-28,32-33,35,41H,14-15,18,21-24H2,1-7H3,(H,42,47)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,32-,33-,35-/m0/s1

InChI Key

XPDHSQVWDFUFJX-XJGOSSIYSA-N

Isomeric SMILES

C[C@@H](C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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